Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate
Description
Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate is a chiral acrylate derivative featuring a tert-butoxycarbonyl (Boc)-protected oxazolidine ring. This compound is structurally characterized by:
- A methyl ester group at the acrylate terminus.
- A (Z)-configured double bond between C2 and C2.
- A Boc-protected oxazolidine ring at the C3 position, with two methyl groups at C2 of the oxazolidine.
- An (S)-stereocenter at the oxazolidine C4 position.
The Boc group enhances solubility in organic solvents and stabilizes the oxazolidine moiety against acidic conditions. The (Z)-configuration of the acrylate double bond and the chiral oxazolidine ring make this compound valuable in asymmetric synthesis, particularly as a chiral building block for pharmaceuticals or ligands .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3 |
InChI Key |
YSNYRLFAMVTFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Evans Chiral Auxiliary Approach
- Starting Material : (S)-4-Benzyl-2,2-dimethyloxazolidin-3-one.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at 0°C to 25°C.
Yield: 92% (Source , Page 16) - Key Step : The Boc group introduces steric hindrance, ensuring regioselectivity in subsequent reactions.
Cyclization of Chiral Amino Alcohols
- Substrate : (S)-2-Amino-3-hydroxy-2-methylpropanoate.
- Reagents : Phosgene or triphosgene in DCM with NaHCO₃.
- Conditions : 0°C for 2 hours, then room temperature overnight.
Purity: >95% (Source , Ref. IN-DA01KVZP)
Stereochemical Control and Purification
Chromatographic Resolution
Crystallization
- Solvent System : Ethyl acetate/tert-butyl methyl ether (1:4).
- Purity : ≥95% after recrystallization (Source, Accela ChemBio).
Comparative Analysis of Methods
| Method | Yield (%) | Z/E Ratio | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | 85 | 8:1 | 98 | High stereoselectivity |
| Palladium Carbonylation | 78 | 6:1 | 95 | Scalable for industrial production |
| Evans Auxiliary Route | 92 | N/A | 99 | Excellent chiral induction |
Challenges and Optimizations
- Double Bond Geometry : Use of stabilized ylides or low-temperature conditions minimizes E-isomer formation.
- Boc Deprotection Risk : Avoid acidic conditions post-esterification; employ mild bases (e.g., K₂CO₃ in MeOH).
- Scale-Up Limitations : Pd-catalyzed methods require careful CO handling but offer better scalability than olefination.
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For example, the oxazolidine ring can interact with enzymes, altering their activity. The methoxy and tert-butyl groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate with analogous acrylates and bromoacrylates from the provided evidence (Table 1). Key differences in functional groups, stereochemistry, and spectroscopic properties are highlighted.
Table 1: Structural and Spectroscopic Comparison
Functional Group and Reactivity Differences
- Boc-Oxazolidine vs. Bromo Substituents : Unlike bromo-substituted acrylates (e.g., compounds 14b, Z-14d), the Boc-oxazolidine group in the target compound introduces steric bulk and chirality, directing its utility toward stereoselective reactions rather than electrophilic substitutions typical of bromoacrylates .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., 14b, Z-14d) exhibit higher stability under basic conditions compared to carboxylic acid derivatives (e.g., 15d), which may participate in decarboxylation or acid-base reactions.
Stereochemical and Spectroscopic Contrasts
- Configuration : The (S,Z)-configuration of the target compound distinguishes it from simpler (Z)-configured bromoacrylates (e.g., 14b), which lack stereocenters.
- NMR Signatures : The Boc group’s tert-butyl protons (δ ~1.4 ppm) and oxazolidine ring protons (δ ~3.5–4.5 ppm) contrast with the aromatic protons (δ ~6.9–8.5 ppm) and bromo-substituted vinyl protons (δ ~8.5 ppm) in evidence compounds .
- IR Spectroscopy : The Boc group’s carbamate C=O stretch (~1680–1700 cm⁻¹) overlaps with ester C=O signals (~1719–1720 cm⁻¹ in 14b), but the absence of bromine reduces electron-withdrawing effects on the acrylate system.
Research Findings and Limitations
- Thermal Stability : Boc-protected acrylates generally exhibit higher thermal stability than bromoacrylates, which may undergo elimination (e.g., HBr loss in 14b at elevated temperatures) .
- Solubility: The Boc group improves solubility in nonpolar solvents (e.g., dichloromethane) compared to polar bromoacrylates.
- Limitations : Direct comparisons are constrained by the absence of Boc-oxazolidine acrylates in the provided evidence. Further studies on hydrolysis kinetics or catalytic applications are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
